molecular formula C18H31O5P B1607741 Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate CAS No. 203193-00-4

Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate

Cat. No. B1607741
M. Wt: 358.4 g/mol
InChI Key: YTUGDFXSYQEFLV-UHFFFAOYSA-N
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Description

Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate (CAS# 203193-00-4) is a useful research chemical . It is a versatile chemical compound used in diverse scientific research. Its applications range from organic synthesis to medicinal chemistry, showcasing its potential in drug development and material science.

Scientific Research Applications

Corrosion Inhibition

  • Inhibition of Steel Corrosion: Diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate derivatives are effective inhibitors of mild steel corrosion in hydrochloric acid, useful for industrial pickling processes. These compounds show high inhibition efficiency, with the best performing derivative reaching an efficiency of 96.90%. They function predominantly as cathodic inhibitors and their adsorption on the metallic surface is supported by experimental and theoretical studies (Gupta et al., 2017).
  • Anticorrosion Properties of Derivatives: Similar derivatives like Diethyl(phenyl(phenylamino)methyl)phosphonate have been studied for their corrosion inhibition properties on carbon steel in hydrochloric acid medium. These compounds were confirmed to be effective corrosion inhibitors through various techniques including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (Moumeni et al., 2020).

Synthesis and Chemical Properties

  • Synthesis of Alkynes: Diethyl (dichloromethyl)phosphonate has been utilized in the synthesis of (4-Methoxyphenyl)Ethyne, demonstrating its role in organic synthesis processes (Marinetti & Savignac, 2003).
  • Preparation of α,β-Unsaturated N-Methoxy-N-methylamide Group: Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is useful for converting aldehydes and ketones into compounds containing an α,β-unsaturated N-methoxy-N-methylamide group with high E selectivity, indicating its importance in the field of synthetic organic chemistry (Netz & Seidel, 1992).

Structural and Thermal Properties

  • Structural and Vibrational Analysis: Diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate was synthesized and characterized for its structural, vibrational, electronic, and thermal properties. The study involved density functional theory calculations, thermogravimetric analysis, and various spectroscopic methods (Uppal et al., 2018).

Pharmaceutical and Biological Applications

  • Synthesis of Antimalarials: Alpha-halogenated analogues of 3-(acetylhydroxyamino)propylphosphonic acid were synthesized from diethyl but-3-enylphosphonate, showing higher potency than reference compounds in inhibiting the growth of Plasmodium falciparum, which is significant for antimalarial drug development (Verbrugghen et al., 2010).

properties

IUPAC Name

(2-diethoxyphosphoryl-4,4-diethoxybutyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31O5P/c1-5-20-18(21-6-2)15-17(14-16-12-10-9-11-13-16)24(19,22-7-3)23-8-4/h9-13,17-18H,5-8,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUGDFXSYQEFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(CC1=CC=CC=C1)P(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378651
Record name Diethyl (4,4-diethoxy-1-phenylbutan-2-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate

CAS RN

203193-00-4
Record name Phosphonic acid, [3,3-diethoxy-1-(phenylmethyl)propyl]-, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203193-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (4,4-diethoxy-1-phenylbutan-2-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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